molecular formula C10H11ClF3NO B2617100 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215798-02-0

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2617100
CAS No.: 215798-02-0
M. Wt: 253.65
InChI Key: LBWCHBSGCYRZMK-UHFFFAOYSA-N
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Description

The compound “6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride” belongs to a class of compounds that contain a trifluoromethoxy group . This group is characterized by a methoxy group (–O–CH3) whose hydrogen atoms are replaced by fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing compounds with a trifluoromethoxy group involve condensation reactions and cyclization processes .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis of Isoquinoline Derivatives : The compound serves as a building block in the synthesis of a wide array of isoquinoline derivatives. For instance, the synthesis of 1-substituted 3,4-dihydroisoquinolines through intramolecular cyclization of arylalkyl isothiocyanates demonstrates its utility in generating pharmacologically relevant scaffolds (Gittos et al., 1976).

Catalytic Reductive Alkylation : It also finds application in catalysis, as seen in the reductive alkylation of alkoxy benzenes for the synthesis of triarylmethanes using aldehydes, highlighting its role in facilitating complex synthetic transformations (Chandrasekhar et al., 2009).

Pharmacological Applications

Local Anesthetic Activity and Acute Toxicity : The compound has been investigated for its local anesthetic activity and acute toxicity. A study demonstrated that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibited high local anesthetic activity and provided insights into their structure-toxicity relationship, highlighting their potential as drug candidates (Azamatov et al., 2023).

Antimalarial Activity : Furthermore, the incorporation of trifluoromethyltriazoline in the side chain of 4-aminoquinolines, related to the core structure of interest, has been explored for antiplasmodial activity. This research identified promising compounds with significant antimalarial potential, demonstrating the therapeutic relevance of modifications to the isoquinoline scaffold (Yadav et al., 2023).

Properties

IUPAC Name

6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCHBSGCYRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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